4-(2-Bromoethoxy)-4'-hydroxybenzophenone
Overview
Description
4-(2-Bromoethoxy)-4’-hydroxybenzophenone is an organic compound that belongs to the class of benzophenones. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and materials science, due to their photoprotective and chemical properties. This compound, in particular, is characterized by the presence of a bromoethoxy group and a hydroxy group attached to the benzophenone core, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone typically involves the reaction of 4-hydroxybenzophenone with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzophenone+2-BromoethanolK2CO3,Reflux4-(2-Bromoethoxy)-4’-hydroxybenzophenone
Industrial Production Methods
In an industrial setting, the production of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromoethoxy)-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azidoethoxy, thioethoxy, or alkoxy derivatives of benzophenone.
Oxidation: Products include benzophenone derivatives with ketone or aldehyde functionalities.
Reduction: Products include benzophenone derivatives with alcohol functionalities.
Scientific Research Applications
4-(2-Bromoethoxy)-4’-hydroxybenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds and molecular probes.
Medicine: It is investigated for its potential use in drug development, particularly in the design of photoprotective agents and UV filters.
Industry: It is utilized in the production of polymers, coatings, and materials with enhanced UV resistance.
Mechanism of Action
The mechanism of action of 4-(2-Bromoethoxy)-4’-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The bromoethoxy group can undergo nucleophilic substitution, allowing the compound to form covalent bonds with nucleophilic sites on biomolecules. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Bromoethoxy)benzaldehyde
- 4-(2-Bromoethoxy)-2-hydroxybenzaldehyde
- 1-(2-Bromoethoxy)-4-tert-butylbenzene
- 2-(2-Bromoethoxy)tetrahydro-2H-pyran
Uniqueness
4-(2-Bromoethoxy)-4’-hydroxybenzophenone is unique due to the presence of both a bromoethoxy group and a hydroxy group on the benzophenone core. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, its structural features make it a valuable intermediate for the synthesis of complex molecules with diverse applications in various fields.
Properties
IUPAC Name |
[4-(2-bromoethoxy)phenyl]-(4-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c16-9-10-19-14-7-3-12(4-8-14)15(18)11-1-5-13(17)6-2-11/h1-8,17H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVHOJCNGNSULG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OCCBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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